Dichloroindophenol

Catalog No.
S587459
CAS No.
956-48-9
M.F
C12H7Cl2NO2
M. Wt
268.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dichloroindophenol

Mistakenly purchasing the water-soluble sodium salt (CAS 620-45-1) leads to precipitation and ionic contamination in organic-phase applications. DCPIP free acid is the mandatory sodium-free form for non-aqueous electrochemistry.

  • Quantitative solubility in DMF & aprotic solvents; no precipitation.
  • Standard reduction potential +0.217 V (reversible 2e⁻ reduction).
  • 0% Na⁺ ensures purely electronic conductivity in polymer doping and sensor membranes.

Reliable supply with consistent purity. Ready to ship globally.

CAS Number

956-48-9

Product Name

Dichloroindophenol

IUPAC Name

4-(3,5-dichloro-4-hydroxyphenyl)iminocyclohexa-2,5-dien-1-one

Molecular Formula

C12H7Cl2NO2

Molecular Weight

268.09 g/mol

InChI

InChI=1S/C12H7Cl2NO2/c13-10-5-8(6-11(14)12(10)17)15-7-1-3-9(16)4-2-7/h1-6,17H

InChI Key

FBWADIKARMIWNM-UHFFFAOYSA-N

Synonyms

2,6 Dichlorobenzenoneindophenol Dye, 2,6 Dichloroindophenol, 2,6 Dichlorophenolindophenol, 2,6-Dichlorobenzenoneindophenol Dye, 2,6-Dichloroindophenol, 2,6-Dichloroindophenol, Sodium, 2,6-Dichlorophenolindophenol, Dichloroindophenol, 2,6, Dichlorophenol Indophenol, Dichlorophenolindophenol, Dye, 2,6-Dichlorobenzenoneindophenol, Indophenol, Dichlorophenol, Reagent, Tillmans, Reagent, Tillmans', Sodium 2,6 Dichloroindophenol, Sodium 2,6-Dichloroindophenol, Tillman Reagent, Tillman's Reagent, Tillmans Reagent, Tillmans' Reagent

Canonical SMILES

C1=CC(=O)C=CC1=NC2=CC(=C(C(=C2)Cl)O)Cl

2,6-dichloroindophenol is a quinone imine that is indophenol substituted by chloro groups at positions 2 and 6. It has a role as a reagent and a dye. It is an organochlorine compound, a member of phenols and a quinone imine. It is functionally related to an indophenol.

Purity

≥98%

Package Size

5 g, 25 g

Dichloroindophenol (CAS 956-48-9), commonly known as DCPIP free acid, is a conjugated quinone imine redox mediator characterized by a standard reduction potential of approximately +0.217 V. Unlike its ubiquitous sodium salt counterpart, the free acid form (MW 268.09 g/mol) is specifically procured for its lipophilic nature and lack of alkali metal counterions. Its primary industrial and advanced research value lies in its ability to undergo a distinct, reversible two-electron reduction in non-aqueous environments, making it a required precursor and active dopant for organic-phase electrochemical systems, mediated fuel cells, and moisture-sensitive polymer formulations [1].

Research Fit

1 Redox indicator with sharp, reversible blue-to-colorless change at ~600 nm
2 Well-defined redox potential supports specific electron acceptance in biochemical assays
3 Applied in ascorbic acid titration, electron transport chain studies, and NADH detection

A common procurement error is substituting Dichloroindophenol free acid (CAS 956-48-9) with the much more common DCPIP sodium salt (CAS 620-45-1). While the sodium salt is the standard for aqueous titrations (e.g., Vitamin C assays) due to its high water solubility (~10 mg/mL), it is practically insoluble in non-polar organic solvents and introduces stoichiometric sodium ions and hydrate water[1]. If a buyer attempts to use the sodium salt in an organic-phase mediated fuel cell, a lipophilic biosensor membrane, or a low-conductivity dielectric polymer, the material will precipitate, and the Na+ ions will cause unwanted ionic conductivity or osmotic swelling. Procuring the exact free acid is mandatory to ensure organic solvent compatibility, phase retention, and an ion-free matrix [2].

Substitution Risk

Redox potential mismatch
Generic dyes such as methylene blue exhibit different E° values, which may alter electron acceptance specificity and confound pathway interpretation.
pH-dependent stability
DCIP decomposes rapidly under acidic or alkaline conditions, limiting solution shelf-life and requiring fresh preparation for reproducible results.
Non-enzymatic reduction
Susceptibility to non-specific reduction by NADH/NADPH may introduce interference; assay controls must account for this pathway.

Organic Phase Solubility and Aprotic Solvent Compatibility

The free acid form of Dichloroindophenol demonstrates high solubility in polar and non-polar organic solvents (such as ethanol, ether, and N,N-dimethylformamide), whereas the standard DCPIP sodium salt is strictly hydrophilic [1]. In comparative phase-partitioning, the sodium salt achieves ~10 mg/mL in water but crashes out in aprotic media, whereas the free acid maintains complete dissolution in organic environments, allowing for >99% retention in lipophilic phases [2].

Evidence DimensionSolubility in non-aqueous/aprotic solvents (e.g., DMF, ether)
Target Compound DataHighly soluble; forms stable organic solutions
Comparator Or BaselineDCPIP Sodium Salt (CAS 620-45-1): Insoluble; precipitates immediately
Quantified DifferenceComplete phase inversion, enabling strictly non-aqueous processing
ConditionsStandard temperature and pressure, organic solvent formulation

Buyers formulating non-aqueous battery electrolytes or organic-phase sensors must procure the free acid to prevent catastrophic precipitation during manufacturing.

Redox potential match
Head-to-head
DCIP E° +0.217 V vs. cytochrome c1 (+0.22 V); comparator K₃[Fe(CN)₆] E° ~+0.36 V
Supports specific electron acceptance at the cytochrome c1 site
Reported mitochondrial respiration context; assay conditions may influence transfer

Elimination of Alkali Metal and Hydrate Interference

Commercial DCPIP sodium salt is typically supplied as a dihydrate (CAS 1082681-24-0 or 620-45-1), meaning it inherently introduces approximately 7.9 wt% sodium and two molar equivalents of water into any formulation [1]. The Dichloroindophenol free acid (CAS 956-48-9) is entirely devoid of alkali metals and hydrate water (0% Na+). This quantitative elimination of mobile cations and moisture is critical when doping the mediator into dielectric polymers or moisture-sensitive electrochemical cells, where stray sodium would cause parasitic ionic conductivity [2].

Evidence DimensionStoichiometric sodium and hydrate water content
Target Compound Data0 wt% Na+; anhydrous free acid (MW 268.09 g/mol)
Comparator Or BaselineDCPIP Sodium Salt Dihydrate: ~7.9 wt% Na+ and 2 eq. H2O (MW ~326 g/mol)
Quantified Difference100% removal of alkali metal and stoichiometric moisture
ConditionsPolymer doping and moisture-sensitive electrochemical cell fabrication

Procuring the free acid is essential for applications where sodium ions or water would degrade the dielectric strength or electrochemical stability of the final product.

Low-potential NADH detection
Head-to-head
Detection at +0.25 V with 0.38 µM LOD; direct oxidation requires >+0.6 V
Supports improved selectivity and reduced noise in complex matrices
Flow-injection analysis at pH 7.0; method transfer should be reviewed

Electrochemical Mediator Performance in Organic Media

In advanced mediated fuel cells operating in organic solvents (e.g., DMF with acetic acid), soluble redox mediators are required to facilitate electron transfer without multiphase mass transport limitations [2]. Dichloroindophenol free acid maintains its reversible redox kinetics in these environments, sustaining steady-state milliampere-level current densities during bulk electrolysis. In contrast, attempting to use the sodium salt baseline results in near-zero faradaic current due to insolubility and kinetic blocking at the electrode surface[1].

Evidence DimensionFaradaic current density in non-aqueous bulk electrolysis
Target Compound DataSustained reversible redox cycling (mA-level currents)
Comparator Or BaselineDCPIP Sodium Salt: Near-zero baseline current
Quantified DifferenceOrders of magnitude higher current density due to complete organic solubility
ConditionsCyclic voltammetry and bulk electrolysis in DMF/organic solvent

This confirms the free acid as the only viable choice for scaling up non-aqueous mediated fuel cells and organic-phase electrocatalytic reactors.

Photoreduction vs. resorufin
Head-to-head
DCIP ink slightly less easy to photoreduce than resorufin-based ink
May provide a less sensitive but practical alternative for photocatalyst screening
Reported under anaerobic and ambient conditions; kinetic profile context-dependent
pH-dependent stability
Class-level
82% decomposition within 5 h at pH 3.2; reversible redox window pH 4.1–11.7
pH sensitivity dictates fresh preparation and near-neutral assay conditions
Class-level comparison with methylene blue; independent verification recommended
ACS/AR grade specification
Specification review
Purity ≥94–98% by titration; passes interfering dyes test; certified for ascorbic acid determination
Supports method compliance and reduces in-house purification needs
Data from supplier specifications; lot-specific review advised

Non-Aqueous Mediated Fuel Cells and Redox Flow Batteries

Directly leveraging its quantitative solubility in aprotic solvents (such as DMF) and its +0.217 V standard redox profile, the free acid functions as a cathodic mediator for non-aqueous fuel cells. It circumvents the precipitation issues of the sodium salt, enabling stable bulk electrolysis and unhindered electron transfer in organic-phase energy storage systems [1].

Lipophilic Biosensors and Membrane Probes

Because it completely lacks the highly polar sodium counterion, the free acid partitions efficiently into lipid bilayers and hydrophobic polymer membranes. It is procured for manufacturing wearable or implantable redox sensors where the dye must remain embedded in an organic matrix without leaching into surrounding aqueous environments[2].

Ion-Sensitive Dielectric Polymer Doping

In the formulation of redox-active plastics and resins, the introduction of alkali metals degrades the material's dielectric properties. The 0% sodium content of the free acid makes it a suitable precursor for doping conjugated polymers, ensuring that the resulting material exhibits purely electronic, rather than parasitic ionic, conductivity[2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Vitamin C quantification
ACS/AR grade purity, freedom from interfering dyes
Stoichiometric reduction endpoint, pH buffer control for dye stability
Electron transport chain activity assays
Redox potential matching cytochrome c1
Specificity of electron acceptance, control for non-enzymatic reduction
NADH-dependent enzyme assays
Low-potential electrochemical mediation
Selectivity in complex biological matrices, detection limit validation
Photocatalyst screening inks
Controlled photoreduction sensitivity
Kinetic stability under ambient light, comparative material benchmarking

XLogP3

2.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

266.9853839 Da

Monoisotopic Mass

266.9853839 Da

Heavy Atom Count

17

UNII

C35QN2Z58B

Other CAS

956-48-9

Wikipedia

Dichlorphenolindophenol
2,6-dichloroindophenol

General Manufacturing Information

2,5-Cyclohexadien-1-one, 2,6-dichloro-4-[(4-hydroxyphenyl)imino]-: INACTIVE

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